DSTMS
Overview
Description
4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) is an organic nonlinear optical material known for its high efficiency in terahertz (THz) generation and detection. This compound is particularly valued for its superior nonlinear optical properties, making it a promising candidate for various photonic applications .
Preparation Methods
DSTMS is synthesized through a metathesis reaction involving N,N-dimethylamino-N-methyl stilbazolium iodide and sodium salt of 2,4,6-trimethylbenzenesulfonyl chloride. The initial compound, N,N-dimethylamino-N-methyl stilbazolium iodide, is prepared by condensing 1,4-dimethyl pyridinium iodide with 4-N,N-dimethylamino-benzaldehyde in the presence of piperidine as a catalyst . The resulting this compound crystals are grown using a slow solvent evaporation technique with methanol as the solvent .
Chemical Reactions Analysis
DSTMS undergoes various chemical reactions, including:
Condensation Reactions: The synthesis of this compound itself involves a condensation reaction catalyzed by piperidine.
Metathesis Reactions: The final step in the synthesis of this compound is a metathesis reaction.
Common reagents used in these reactions include piperidine, methanol, and sodium salt of 2,4,6-trimethylbenzenesulfonyl chloride . The major product formed from these reactions is the this compound crystal, which exhibits significant nonlinear optical properties .
Scientific Research Applications
DSTMS has a wide range of scientific research applications, including:
Photonic Applications: Due to its high nonlinear optical properties, this compound is used in data storage, high-speed signal processing, and optical communications.
THz Generation and Detection: This compound is highly efficient in generating and detecting THz radiation, making it useful in far-IR spectroscopy, imaging, and explosive detection.
Optoelectronic Devices: The compound’s nonlinear polarization properties make it suitable for developing optoelectronic devices and photonic technology.
Mechanism of Action
The mechanism by which DSTMS exerts its effects is primarily through its nonlinear optical properties. The compound’s molecular structure allows for efficient intra-molecular charge transfer, which contributes to its high nonlinear optical response . This charge transfer is facilitated by the presence of donor-π-acceptor interactions within the molecule .
Comparison with Similar Compounds
DSTMS is often compared to other nonlinear optical materials such as:
4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate (DAST): This compound has a similar composition to DAST but offers better growth characteristics and higher efficiency in THz generation.
Zinc Telluride (ZnTe): While ZnTe is an inorganic material, this compound offers a better nonlinear optical response and shorter response time.
Lithium Niobate (LiNbO3): This compound provides higher packing density and larger macroscopic nonlinearities compared to LiNbO3.
Properties
IUPAC Name |
N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;2,4,6-trimethylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N2.C9H12O3S/c1-17(2)16-8-6-14(7-9-16)4-5-15-10-12-18(3)13-11-15;1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-13H,1-3H3;4-5H,1-3H3,(H,10,11,12)/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHLUINWIMHXTN-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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